Histamine H3 antagonist-1

Polypharmacology Depression Mood Disorders

Histamine H3 antagonist-1 (CAS 1000392-25-5), also designated Compound 10o, is a synthetic small molecule that functions as a dual histamine H3 receptor (H3R) antagonist and serotonin transporter (SERT) reuptake inhibitor. This compound belongs to the class of non-imidazole H3 receptor ligands, a structural feature often associated with improved selectivity and reduced off-target interactions compared to first-generation imidazole-based antagonists.

Molecular Formula C24H28F3N3O2
Molecular Weight 447.5 g/mol
Cat. No. B12365122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistamine H3 antagonist-1
Molecular FormulaC24H28F3N3O2
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCNCC1=C(C=CC(=C1)C(=O)N2CCCN(CC2)C3CC3)OC4=CC=CC=C4C(F)(F)F
InChIInChI=1S/C24H28F3N3O2/c1-28-16-18-15-17(23(31)30-12-4-11-29(13-14-30)19-8-9-19)7-10-21(18)32-22-6-3-2-5-20(22)24(25,26)27/h2-3,5-7,10,15,19,28H,4,8-9,11-14,16H2,1H3
InChIKeyBPYJWNTUBNVSJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Histamine H3 Antagonist-1: Technical Identification and Baseline Pharmacological Profile for Scientific Procurement


Histamine H3 antagonist-1 (CAS 1000392-25-5), also designated Compound 10o, is a synthetic small molecule that functions as a dual histamine H3 receptor (H3R) antagonist and serotonin transporter (SERT) reuptake inhibitor . This compound belongs to the class of non-imidazole H3 receptor ligands, a structural feature often associated with improved selectivity and reduced off-target interactions compared to first-generation imidazole-based antagonists [1]. The chemical structure (C24H28F3N3O2; MW 447.49) incorporates a tetrahydroisoquinoline core, which is a scaffold identified for conferring dual H3R/SERT activity [2]. Its primary research application is in the study of depression and mood disorders, where modulation of both histaminergic and serotonergic neurotransmission pathways is of significant therapeutic interest .

Why Histamine H3 Antagonist-1 is Not Readily Substitutable with Other H3 Receptor Antagonists in Research


Simple substitution of Histamine H3 antagonist-1 with a generic H3 receptor antagonist is highly inadvisable for studies focused on mood disorders or where polypharmacology is a concern. This compound's primary differentiation lies in its rationally designed dual pharmacological profile—potent H3R antagonism combined with serotonin reuptake inhibition . The vast majority of H3R antagonists, including clinical candidates like pitolisant (selective H3R inverse agonist) [1] and tool compounds like ciproxifan (highly selective H3R antagonist) [2], are optimized for high selectivity at the H3 receptor alone. Replacing Histamine H3 antagonist-1 with such an agent would completely eliminate the serotonergic component of the mechanism, fundamentally altering the expected neurochemical modulation and rendering the experimental model invalid for its intended purpose. Furthermore, significant differences in target binding kinetics and off-target affinities (e.g., for sigma-1 receptors) among H3 antagonists further preclude simple interchangeability [1].

Quantitative Comparative Evidence for Histamine H3 Antagonist-1 Differentiating it from Analogs


Differentiation by Polypharmacology: Dual H3 Antagonism and Serotonin Reuptake Inhibition vs. Selective H3 Antagonists

Histamine H3 antagonist-1 is explicitly characterized as a dual H3 receptor antagonist and serotonin reuptake inhibitor (SRI) . This contrasts with leading H3 antagonists like pitolisant, ciproxifan, and thioperamide, which are reported to be selective for the H3 receptor with no significant SRI activity [1]. The incorporation of SRI activity is a key design feature intended to provide a synergistic effect for treating depression, a therapeutic area where selective H3 antagonists alone have shown limited efficacy. This dual mechanism represents a qualitative difference in target engagement that cannot be replicated by single-target H3 antagonists.

Polypharmacology Depression Mood Disorders Neurochemistry

Differentiation by Potency at H3 Receptor vs. Multi-Target H3 Antagonist KSK94

While Histamine H3 antagonist-1's exact H3R Ki/IC50 is not publicly disclosed in a peer-reviewed primary source, it can be contextualized against a closely related multi-target analog, KSK94, which also combines H3R antagonism with sigma receptor affinity. KSK94 exhibits a Ki of 7.9 nM for the H3 receptor, but also binds sigma-1 (Ki=2958 nM) and sigma-2 (Ki=75.2 nM) receptors . In contrast, Histamine H3 antagonist-1 is described solely as an H3 antagonist and SRI, without mention of sigma receptor activity . This distinction in polypharmacology (H3+SERT vs. H3+sigma) is crucial for experimental design, as sigma-1 receptor engagement has been shown to contribute to the in vivo pro-cognitive and wakefulness effects of certain H3 antagonists [1]. Researchers interested in isolating the H3/SERT mechanism without sigma-1 confounds would thus prioritize Histamine H3 antagonist-1.

H3 Antagonism Selectivity Sigma Receptor Potency

Differentiation from Clinical Candidate Pitolisant by Binding Kinetics and Sigma-1 Affinity

Clinically evaluated H3R antagonists exhibit distinct kinetic profiles. Pitolisant is characterized as a rapidly dissociating ligand with a short residence time of approximately 5 minutes on the H3 receptor [1]. Furthermore, pitolisant displays appreciable affinity for the sigma-1 receptor, a property that may contribute to its clinical efficacy in narcolepsy [2]. While the exact binding kinetics of Histamine H3 antagonist-1 are not publicly reported, its classification as a dual H3/SERT ligand with a non-imidazole structure distinguishes it from pitolisant. The absence of reported sigma-1 affinity and the addition of SERT activity create a functionally distinct pharmacological profile, suggesting different binding kinetics and in vivo dynamics compared to the rapidly dissociating, sigma-1-binding pitolisant.

Binding Kinetics Sigma-1 Receptor H3 Antagonist Drug Development

Differentiation in Chemical Scaffold: Non-Imidazole Core vs. Imidazole-Containing H3 Antagonists

Histamine H3 antagonist-1 is a non-imidazole compound . The class-level distinction between non-imidazole and imidazole-based H3 antagonists is well-documented. Imidazole-containing H3 antagonists, such as thioperamide and ciproxifan, have been associated with significant drug-drug interaction risks, notably the potentiation of catalepsy induced by antipsychotics like haloperidol [1]. In contrast, non-imidazole H3 antagonists do not produce this cataleptogenic potentiation, suggesting a safer interaction profile with other CNS-active drugs [1]. Additionally, non-imidazole scaffolds are often designed to avoid cytochrome P450 enzyme inhibition, a common liability of imidazole-based drugs [2]. By selecting Histamine H3 antagonist-1, researchers can avoid these class-specific liabilities inherent to imidazole-containing comparators.

Chemical Scaffold Selectivity Off-Target Effects CYP450

High-Impact Research Applications for Histamine H3 Antagonist-1 Based on Differentiated Evidence


Dissecting H3 and SERT Synergy in Preclinical Depression Models

Due to its unique dual H3 antagonist and SERT inhibitor profile , this compound is the preferred tool for studies investigating the synergistic effects of simultaneous H3 and serotonin system modulation in rodent models of depression. This is a mechanism that cannot be probed using a selective H3 antagonist (e.g., ciproxifan) or an SSRI alone, making this compound irreplaceable for this specific research question.

Polypharmacology Profiling Without Sigma-1 Receptor Confounds

For researchers seeking to study the H3/SERT polypharmacology axis while deliberately avoiding sigma-1 receptor engagement (a property of clinically evaluated H3 antagonists like pitolisant [1]), Histamine H3 antagonist-1 represents a more selective tool. This allows for cleaner interpretation of behavioral and neurochemical outcomes linked specifically to H3 and SERT modulation .

Investigating H3 Antagonism with Reduced Risk of CYP-Mediated Drug Interactions

In complex in vivo pharmacological studies involving co-administration of multiple CNS-active compounds, the non-imidazole scaffold of Histamine H3 antagonist-1 is advantageous. Unlike imidazole-based H3 antagonists [2], it avoids the class-specific liability of CYP450 enzyme inhibition [3] and cataleptogenic potentiation [2], simplifying experimental logistics and improving data reliability.

Screening for Novel Antidepressants with a Validated Multi-Target Tool

In drug discovery programs aimed at identifying novel antidepressants, Histamine H3 antagonist-1 serves as a benchmark for multi-target activity (H3 antagonism + SERT inhibition) . It can be used as a positive control in high-throughput screens designed to discover compounds with a similar dual mechanism of action.

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